4-benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide
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Overview
Description
4-Benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide is a synthetic organic compound with the molecular formula C28H41N3O2. This compound is part of the piperazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide typically involves the reaction of 4-benzylpiperazine with 4-(decyloxy)benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide
- 4-Benzyl-N-[4-(methoxy)phenyl]piperazine-1-carboxamide
- 4-Benzyl-N-[4-(ethoxy)phenyl]piperazine-1-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The decyloxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments .
Properties
Molecular Formula |
C28H41N3O2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
4-benzyl-N-(4-decoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C28H41N3O2/c1-2-3-4-5-6-7-8-12-23-33-27-17-15-26(16-18-27)29-28(32)31-21-19-30(20-22-31)24-25-13-10-9-11-14-25/h9-11,13-18H,2-8,12,19-24H2,1H3,(H,29,32) |
InChI Key |
ICEWLWZPXQCKJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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